4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid
Overview
Description
4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its potential biological and chemical activities.
Mechanism of Action
Target of Action
It’s known that similar compounds can interact with a variety of targets, including enzymes involved in the reduction of carbonyl-containing compounds .
Mode of Action
Similar compounds are known to interact with their targets through various mechanisms, such as the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of a new carbon-carbon bond through the interaction of an organoboron compound with a halide or pseudohalide .
Biochemical Pathways
Similar compounds are known to participate in carbon–carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . This reaction can lead to the formation of new organic compounds, potentially affecting various biochemical pathways.
Result of Action
Similar compounds are known to catalyze the nadph-dependent reduction of a wide variety of carbonyl-containing compounds to their corresponding alcohols . This suggests that the compound may have a role in redox reactions within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the bromo group: Bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Attachment of the chlorofluorophenyl group: This step involves the reaction of the bromo-substituted pyrazole with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like NaH or K2CO3.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
1-bromo-4-fluorobenzene: A related compound with similar halogen substituents.
2-chloro-6-fluorobenzyl chloride: A precursor used in the synthesis of the target compound.
Other pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness
4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of halogen atoms and the pyrazole ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClFN2O2/c12-7-5-16(15-10(7)11(17)18)4-6-8(13)2-1-3-9(6)14/h1-3,5H,4H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLPXHCWXKWORO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)C(=O)O)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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